2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride
Overview
Description
2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Mechanism of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Biochemical Analysis
Biochemical Properties
Oxadiazoles are known to interact with various enzymes, proteins, and other biomolecules . They can form hydrogen bonds due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This allows them to interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
Oxadiazoles have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some oxadiazoles have been reported to exhibit good stability .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride at different dosages in animal models have not been reported. The effects of other oxadiazoles at different dosages have been studied .
Metabolic Pathways
Oxadiazoles can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Other oxadiazoles can interact with various transporters or binding proteins .
Subcellular Localization
Some oxadiazoles have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient approach for obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation , and various reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, making this compound a potential candidate for drug development.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules, including other heterocyclic compounds.
Materials Science: Derivatives of this compound have been investigated for their use in developing energetic materials, fluorescent dyes, and sensors.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its stability and high energy content.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer activities.
Uniqueness
2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-8(6-14)10-12-9(13-15-10)7-4-2-1-3-5-7;/h1-5,8,14H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTHZBTZNUXELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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